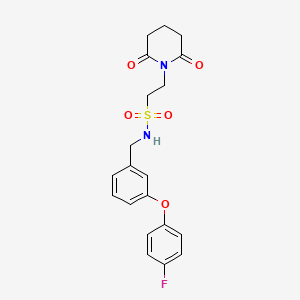

2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O5S/c21-16-7-9-17(10-8-16)28-18-4-1-3-15(13-18)14-22-29(26,27)12-11-23-19(24)5-2-6-20(23)25/h1,3-4,7-10,13,22H,2,5-6,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHOZUGPKDOERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidin-1-yl group. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenoxybenzyl group is then introduced through a substitution reaction, often using a halogenated benzyl precursor and a nucleophilic substitution mechanism. Finally, the ethanesulfonamide group is added through a sulfonamide formation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Continuous flow chemistry might be employed to streamline the process and improve efficiency. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The ethanesulfonamide group can be oxidized to form sulfonic acids.

Reduction: : The piperidin-1-yl group can be reduced to form piperidine derivatives.

Substitution: : The fluorophenoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed

Oxidation: : Sulfonic acids and their derivatives.

Reduction: : Piperidine and its derivatives.

Substitution: : Various substituted benzyl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for synthesizing more complex molecules.

Biology: : Its biological activity can be studied for potential therapeutic uses.

Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The target compound’s 3-(4-fluorophenoxy)benzyl group introduces a rigid, hydrophobic aromatic system, which may enhance membrane permeability compared to the piperazine-thiophene substituent in . Fluorine’s electronegativity could also improve binding affinity to hydrophobic enzyme pockets. The chromenone-pyrazolo-pyrimidine core in is structurally distinct, likely targeting kinase or chromatin-modifying enzymes, whereas the target compound’s dioxopiperidine suggests proteasome or cereblon-mediated mechanisms.

Molecular Weight and Drug-Likeness :

- The target compound’s molecular weight is likely closer to (442.6) than (589.1), aligning better with Lipinski’s rule of five for oral bioavailability.

Inferred Pharmacological and Mechanistic Differences

- Target Compound: The 2,6-dioxopiperidine moiety is a hallmark of immunomodulatory drugs (IMiDs) that bind cereblon, inducing degradation of transcription factors like IKZF1/3. The fluorophenoxy-benzyl group may fine-tune substrate specificity for ubiquitin ligase complexes .

- Compound : The piperazine-thiophene group could modulate off-target effects (e.g., serotonin receptor interactions) or confer selectivity for non-cereblon targets. Thiophene’s π-stacking capacity might influence protein binding.

- Compound : The chromenone-pyrazolo-pyrimidine scaffold suggests kinase inhibition (e.g., PI3K or CDKs), with sulfonamide acting as a hinge-binding motif.

Research Findings and Gaps

- Target Compound: No direct activity data are available in the provided evidence. However, structural analogs with dioxopiperidine and sulfonamide groups show efficacy in multiple myeloma and inflammatory models.

- Compound : Limited data on solubility and bioavailability hinder mechanistic conclusions. The thiophene-carbonyl group may confer metabolic liabilities (e.g., CYP450-mediated oxidation).

- Compound : Demonstrated synthesis feasibility (28% yield) and thermal stability, but biological activity remains uncharacterized in the provided patent .

Q & A

Q. What synthetic methodologies are established for synthesizing 2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide?

Answer: The compound can be synthesized via reductive amination , a method validated for analogous sulfonamide-phenoxyaniline derivatives. For example:

- Step 1 : React 3-(4-fluorophenoxy)benzylamine with 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride in dry acetonitrile (ACN) under basic conditions (e.g., K₂CO₃) .

- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Validation : Confirm structure using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, fluorophenyl signals at δ -116 to -118 ppm in ¹⁹F NMR) and HRMS (e.g., [M+H]⁺ calculated vs. experimental) .

Q. How is the compound characterized to confirm structural integrity and purity?

Answer:

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) to resolve key signals:

- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), dioxopiperidinyl CH₂ groups (δ 2.5–3.5 ppm) .

- ¹⁹F NMR : Fluorophenoxy group (δ -116 to -118 ppm) .

- Mass Spectrometry : HRMS (APCI) to confirm molecular ion peaks (e.g., [M+H]⁺ within 0.5 ppm error) .

- HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase for purity assessment (≥98%) .

Q. What are the primary biological targets or mechanisms associated with this compound?

Answer: The compound is structurally related to N-type calcium channel inhibitors featuring sulfonamide-phenoxyaniline scaffolds. Key mechanisms include:

- Voltage-gated calcium channel blockade : Demonstrated in electrophysiological assays (IC₅₀ values in µM range) .

- Selectivity : Modifications to the fluorophenoxy or dioxopiperidinyl groups influence selectivity over L-type channels .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without commercial protocols?

Answer:

- Solvent Optimization : Replace ACN with THF or DMF to improve solubility of intermediates.

- Catalysis : Use KI as a catalyst in reductive amination steps to enhance reaction rates .

- Workflow : Employ flow chemistry for continuous purification, reducing side products .

Q. What structure-activity relationships (SAR) are critical for enhancing potency against N-type calcium channels?

Answer: Key SAR insights from analogous compounds:

- Fluorophenoxy Group : Substitution at the 4-position (vs. 2- or 3-) improves binding affinity .

- Dioxopiperidinyl Moiety : Modifying the piperidine ring (e.g., methylation at C3/C5) enhances metabolic stability .

- Sulfonamide Linker : Ethanesulfonamide provides optimal steric flexibility compared to bulkier analogs .

Q. How can analytical methods be tailored to resolve degradation products during stability studies?

Answer:

- HPLC Method Development : Use a phenyl-hexyl column with a gradient of methanol and ammonium acetate buffer (pH 4.6) to separate polar degradation products .

- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions, then analyze via LC-MS to identify hydrolyzed or oxidized byproducts .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

Answer:

- Rodent Models : Administer intravenously (IV) and orally (PO) to determine bioavailability (e.g., Cₘₐₓ, Tₘₐₓ, AUC).

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma, leveraging structural analogs with validated methods .

Q. How can computational modeling predict off-target interactions?

Answer:

Q. How to address contradictory data in biological assays (e.g., IC₅₀ variability)?

Answer:

- Assay Validation : Ensure consistent ion channel expression levels (e.g., HEK293 cells vs. neuronal cells).

- Buffer Conditions : Adjust divalent cations (Ca²⁺/Mg²⁺) to mimic physiological environments .

- Control Compounds : Include verapamil (L-type inhibitor) and ω-conotoxin GVIA (N-type inhibitor) for cross-comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.